molecular formula C24H34O4 B1450723 Drospirenone 5,5 inverted exclamation mark-Diol CAS No. 863329-70-8

Drospirenone 5,5 inverted exclamation mark-Diol

Cat. No.: B1450723
CAS No.: 863329-70-8
M. Wt: 386.5 g/mol
InChI Key: GOSKJECPIJLTSX-FNUWZBOWSA-N
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Description

Drospirenone 5,5’-Diol is a synthetic derivative of spironolactone with strong progestogenic and antiandrogenic effects. It has the molecular formula C24H34O4 and a molecular weight of 386.5 g/mol .


Molecular Structure Analysis

The IUPAC name for Drospirenone 5,5’-Diol is (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5’-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2’-oxolane]-7-one . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Drospirenone 5,5’-Diol has a molecular weight of 386.5 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 0. The Exact Mass and Monoisotopic Mass are 386.24570956 g/mol. The Topological Polar Surface Area is 66.8 Ų. It has a Heavy Atom Count of 28 and a Complexity of 781 .

Scientific Research Applications

Drospirenone and Hormonal Therapy

  • Drospirenone, a novel synthetic progestin, exhibits characteristics more akin to natural progesterone than other synthetic progestins. It is known for its antiandrogenic and antimineralocorticoid properties, which may offer novel benefits in menopausal management by affecting lipids and blood pressure while reducing water retention, acne vulgaris, and hirsutism (Shulman, 2006).
  • Unlike other progestogens, Drospirenone has a pharmacological profile closely mimicking that of endogenous progesterone, including potent anti-aldosterone and anti-androgenic effects. When combined with 17beta-estradiol as hormone replacement therapy (HRT), Drospirenone offsets estrogen-related water and sodium retention by blocking the mineralocorticoid receptor, showing positive effects on body weight and blood pressure in clinical trials (Palacios, Foidart, & Genazzani, 2006).

Contraceptive Applications

  • Drospirenone is utilized in oral contraceptives and hormone replacement therapy. Its unique progestogen characteristics, including anti-mineralocorticoid/anti-androgenic effects, have shown favorable impacts on cardiovascular risk factors. This suggests its potential in preventing cardiovascular disease in pre- and post-menopausal women (Motivala & Pitt, 2012).
  • The development of a Drospirenone 4 mg-only pill in a 24+4 regimen represents a new option for oral contraception, highlighting its potent progestin analogue properties of spironolactone, with antiandrogenic and antimineralocorticoid properties. This formulation aims to address the unpredictable effect on menstrual bleeding associated with progestin-only pills (POPs) (Del Savio et al., 2020).

Implications for Treatment of PMDD and Acne

  • Drospirenone has been evaluated for its efficacy in treating premenstrual dysphoric disorder (PMDD) and moderate acne vulgaris, offering relief from PMDD symptoms and improving acne conditions. This highlights its broader therapeutic potential beyond contraception (Fenton, Wellington, Moen, & Robinson, 2007).

Mechanism of Action

Target of Action

Drospirenone 5,5’-Diol, also known as (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5’-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2’-oxolane]-7-one, is a synthetic progestin . Its primary targets are progesterone receptors, which play a crucial role in the menstrual cycle and maintenance of pregnancy .

Mode of Action

Drospirenone 5,5’-Diol acts as an agonist of the progesterone receptor . By binding to these receptors, it suppresses ovulation, thereby preventing pregnancy . It also has additional antimineralocorticoid and antiandrogenic activity .

Biochemical Pathways

The action of Drospirenone 5,5’-Diol affects several biochemical pathways. Primarily, it interferes with the gonadotropin-releasing hormone (GnRH) pathway, which regulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). By suppressing these hormones, Drospirenone 5,5’-Diol prevents the maturation and release of the egg from the ovary .

Pharmacokinetics

The pharmacokinetic properties of Drospirenone 5,5’-Diol include a bioavailability of 66–85% . It is metabolized in the liver, mostly through CYP450-independent processes such as reduction, sulfation, and cleavage of the lactone ring . The elimination half-life of Drospirenone 5,5’-Diol is approximately 25–33 hours , and it is excreted in both urine and feces .

Result of Action

The molecular and cellular effects of Drospirenone 5,5’-Diol’s action primarily result in the prevention of ovulation. By binding to progesterone receptors, it inhibits the release of gonadotropins, which are necessary for ovulation . This results in the prevention of pregnancy. Additionally, its antimineralocorticoid activity can lead to a mild diuretic effect .

Action Environment

The action, efficacy, and stability of Drospirenone 5,5’-Diol can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the individual’s hormonal balance, and liver function can impact the metabolism and effectiveness of Drospirenone 5,5’-Diol . It’s important to note that while Drospirenone 5,5’-Diol is generally well-tolerated, its use has been associated with an increased risk of venous thromboembolism .

Biochemical Analysis

Biochemical Properties

Drospirenone 5,5 inverted exclamation mark-Diol plays a significant role in biochemical reactions, particularly in the regulation of hormonal activities. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. Additionally, this compound binds to the androgen receptor, exhibiting anti-androgenic effects by blocking the action of androgens. It also interacts with the mineralocorticoid receptor, where it acts as an antagonist, inhibiting the effects of aldosterone. These interactions are crucial for its therapeutic effects in hormonal regulation and contraceptive applications .

Cellular Effects

This compound influences various cellular processes and functions. In endometrial cells, it modulates the expression of genes involved in cell proliferation and differentiation, thereby regulating the menstrual cycle and preventing endometrial hyperplasia. It also affects cell signaling pathways, particularly those related to the progesterone and androgen receptors. By binding to these receptors, this compound alters the transcription of target genes, leading to changes in cellular metabolism and function. Furthermore, it has been shown to reduce the levels of plasminogen activator inhibitor-1 and tissue plasminogen activator in endometrial endothelial cells, which are involved in the regulation of blood clotting and tissue remodeling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. As an agonist of the progesterone receptor, it activates the receptor, leading to the transcription of progesterone-responsive genes. This activation results in the regulation of reproductive functions and maintenance of pregnancy. As an anti-androgen, this compound competes with androgens for binding to the androgen receptor, thereby inhibiting androgen-mediated effects such as sebaceous gland activity and hair growth. Additionally, its antagonistic action on the mineralocorticoid receptor prevents the binding of aldosterone, reducing sodium and water retention and lowering blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. In vivo studies in animal models have demonstrated that chronic administration of the compound can result in long-term alterations in hormonal balance and reproductive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively regulates hormonal activities without significant adverse effects. At higher doses, it can cause toxic effects, including electrolyte imbalances, weight gain, and changes in blood pressure. Threshold effects have been observed, where the therapeutic benefits are maximized at optimal doses, beyond which adverse effects become more pronounced. These findings highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism in the liver, primarily through the action of the cytochrome P450 enzyme CYP3A4. The major metabolites include the acid form of this compound and 4,5-dihydro-drospirenone-3-sulfate, both of which are inactive. These metabolites are excreted through urine and feces. The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, influencing metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has a high affinity for serum albumin, which facilitates its transport in the bloodstream. The compound is also distributed to various tissues, including the liver, kidneys, and reproductive organs. Its localization and accumulation in these tissues are influenced by its binding to transport proteins and receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors such as the progesterone and androgen receptors. It may also undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its stability, activity, and interactions with other biomolecules .

Properties

IUPAC Name

(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-20,26-27H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSKJECPIJLTSX-FNUWZBOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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